3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid
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Overview
Description
3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid is a synthetic organic compound with the molecular formula C15H15N3O2 This compound is characterized by a pyrimidoindazole core structure, which is a fused bicyclic system containing both pyrimidine and indazole rings The presence of methyl groups at the 2 and 4 positions of the pyrimidine ring and a propanoic acid side chain at the 3 position of the indazole ring further defines its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidoindazole core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2,4-dimethylpyrimidine derivative and an indazole derivative. The cyclization is often facilitated by a strong acid or base under reflux conditions.
Once the core structure is formed, the propanoic acid side chain can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the pyrimidoindazole core with a propanoic acid derivative, such as propanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, amines, ethers.
Scientific Research Applications
3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in medicinal chemistry and materials science.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Studies often focus on its interaction with biological macromolecules and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent due to its ability to modulate specific biological pathways. Research includes its use in drug development for various diseases.
Industry: Utilized in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, altering their activity and modulating biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dimethylpyrimidin-5-yl)propanoic acid: Similar structure but lacks the indazole ring.
3-(2,4-Dimethylindazol-3-yl)propanoic acid: Similar structure but lacks the pyrimidine ring.
3-(2,4-Dimethylpyrido[1,2-b]indazol-3-yl)propanoic acid: Similar structure with a pyridine ring instead of a pyrimidine ring.
Uniqueness
3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid is unique due to its fused pyrimidoindazole core, which combines the properties of both pyrimidine and indazole rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-9-11(7-8-14(19)20)10(2)18-15(16-9)12-5-3-4-6-13(12)17-18/h3-6H,7-8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBHZPKNCYTONU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924025-34-3 |
Source
|
Record name | 3-{2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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